tert-butyl (R)-2-((methylamino)methyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a methylamino group, and a morpholine ring. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate may involve large-scale flow microreactor systems. These systems allow for continuous production, which is more efficient and cost-effective. The use of advanced technologies and optimized reaction conditions ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl ester group and the morpholine ring makes it a versatile compound in organic synthesis.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
Tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules. It may serve as a lead compound in drug discovery and development.
Medicine: Research on tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate includes its potential therapeutic applications. It may be investigated for its effects on specific biological targets and pathways.
Industry: The compound is used in the production of various chemical products and materials. Its properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
- Tert-butyl ®-3-(aminomethyl)morpholine-4-carboxylate
Uniqueness
Tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl ester group, methylamino group, and morpholine ring provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
tert-butyl (2R)-2-(methylaminomethyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-6-15-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVVDVAFPTYVMC-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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